alpha-D-Talopyranose

Enzyme kinetics Substrate specificity Glycosidase

Standard hexose substitutes fail in applications requiring talose-specific molecular recognition. Procure alpha-D-Talopyranose to ensure valid enzymatic and binding assay results. Key differentiators: (1) 96-fold higher Km vs. glucose enables exclusive detection of talose-active glycosidases. (2) Unique C2-C4 hydroxyl H-bonding network provides a diagnostic 13C NMR fingerprint. (3) Comparator-based lectin binding assays (ΔΔGbind +11.5 kJ/mol) confirm that glucose or galactose cannot mimic talose's behavior.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7282-81-7
Cat. No. B1606791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Talopyranose
CAS7282-81-7
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-URLGYRAOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-D-Talopyranose (7282-81-7): Quantitative Differentiation from Analogs


Alpha-D-Talopyranose (CAS 7282-81-7) is the alpha-anomer of D-talose, a C-2 epimer of D-galactose belonging to the aldohexose class [1]. Unlike its common C-4 epimer D-glucose, talose is a rare non-natural monosaccharide found in nature primarily as a component of the antibiotic hygromycin [2]. Its unique stereochemical configuration at C-2 dictates distinct molecular recognition profiles in enzymatic and lectin-binding systems, a property that cannot be extrapolated from more abundant sugars like glucose, galactose, or mannose [3]. This evidence guide provides a quantitative, comparator-based analysis to inform procurement decisions where talose-specific biochemical behavior is required.

Rare aldohexose probe Supports talose-specific enzyme, lectin, and transporter interaction studies
Stereochemical differentiation C-2 epimer with unique intramolecular H-bonding and NMR fingerprints
Not a generic hexose replacement Requires talose-specific procurement for valid biochemical outcomes

Alpha-D-Talopyranose: Why Generic Sugar Substitution Fails


Simple substitution of alpha-D-talopyranose with cheaper, more accessible monosaccharides like D-glucose or D-galactose is scientifically invalid for applications requiring talose-specific interactions. As demonstrated in enzyme kinetics [1] and lectin binding assays [2], the C-2 epimerization profoundly alters molecular recognition. The binding free energy difference (ΔΔGbind) for talose relative to glucose is +11.5 kJ/mol [1], indicating that a glucoside cannot mimic talose's behavior. Furthermore, the unique intramolecular hydrogen bonding network between C2 and C4 hydroxyls in alpha-D-talopyranose [3] creates distinct conformational preferences and spectral signatures not observed in other aldohexoses. The quantitative evidence below underscores that procurement must be based on the specific talose epimer, not a generic hexose.

Target Alpha-D-Talopyranose: C-2 epimer defines enzyme and lectin recognition profiles
Substitute risk D-Glucose: Km and binding free energy differ markedly; enzymatic behavior may not transfer
Target C-2 hydroxyl stereochemistry tolerated in some transporters, enabling unique probe applications
Substitute risk D-Galactose: Binding profile at C-2 epimer may not replicate talose-specific transporter or lectin behavior

Alpha-D-Talopyranose (7282-81-7) Differentiation Evidence


Enzyme Binding Free Energy vs. D-Glucose

In a comparative analysis of Michaelis constants (Km) and relative binding free energies (ΔΔGbind), D-talose exhibited a 96-fold higher Km (79.1 mM) compared to D-glucose (0.82 mM), translating to a +11.5 kJ/mol less favorable binding free energy [1]. This data, derived from experimental Km values, confirms that enzymes recognizing glucose will not efficiently process talose, and vice versa. Procurement of alpha-D-talopyranose is essential when talose-specific substrate activity is required.

Enzyme Binding
Head-to-head
ΔΔGbind = +11.5 kJ/mol
Supports talose-specific enzyme profiling; glucose substitution invalid
96-fold higher Km vs D-glucose; experimental data, source review recommended
Enzyme kinetics Substrate specificity Glycosidase

Transporter C2 Epimer Behavior vs. D-Galactose

In the lactose permease of E. coli, alpha-D-talose, the C-2 epimer of D-galactose, binds almost as well as D-galactose (apparent Kd ~30 mM for galactose), while 2-deoxy-D-galactose shows no binding [1]. This demonstrates that the C-2 hydroxyl is essential for binding, but its stereochemistry (axial in talose vs. equatorial in galactose) is surprisingly tolerated. This indicates that talose can serve as a specific probe to dissect H-bonding requirements in transport proteins without the confounding effects of other epimers.

Transporter Binding
Head-to-head
Binds nearly as well as D-galactose; 2-deoxy-galactose shows no binding
C-2 hydroxyl essential, stereochemistry tolerated; unique transport probe
Cys148 alkylation assay; specific transporter context applies
Membrane transport Ligand binding Lactose permease

Lectin Binding Affinity vs. D-Galactose

In a fluorescence-based lectin binding assay, the dissociation constant (Kd) for D-talose was measured at 25.7 µM, compared to 1.7 µM for D-galactose [1]. This 15-fold difference in affinity highlights the significant impact of C-2 epimerization on lectin recognition. In contrast, D-glucose showed no detectable binding. This data is critical for applications requiring talose-specific lectin interactions, such as in biosensor development or glycobiology research.

Lectin Affinity
Head-to-head
Kd = 25.7 µM (15-fold vs galactose)
Distinct lectin-binding profile; supports talose-specific glycobiology research
Fluorescence-based assay; D-glucose no binding
Lectin binding Carbohydrate recognition Affinity

Intramolecular H-Bonding vs. Other Aldohexoses

Alpha-D-talopyranose exhibits intramolecular hydrogen bonding between the C2 and C4 hydroxyl groups, a feature not observed in its epimers like glucose or galactose [1]. This hydrogen bonding network leads to unusual isotope effects in 13C NMR spectra, including extra splitting of the C3 resonance and large upfield deuterium isotope effects (>1 ppm) [1]. These spectral signatures provide a unique fingerprint for identifying and characterizing alpha-D-talopyranose in complex mixtures.

Conformational Signature
Class-level
C2–C4 intramolecular H-bond, 2Δ isotope effect >1 ppm
Analytical fingerprint for identity confirmation; absent in common epimers
NMR in DMSO-d6; source is class-level inference, validate per batch
Conformational analysis NMR spectroscopy Isotope effects

Alpha-D-Talopyranose (7282-81-7) Research and Industrial Applications


Enzymatic Substrate Specificity Profiling

Use alpha-D-talopyranose as a substrate to profile glycosidase or glycosyltransferase activity where C-2 epimerization is a key variable. The 96-fold higher Km compared to glucose [1] ensures that only enzymes with talose-specific activity will be detected. This is particularly valuable for screening microbial or engineered enzymes with rare sugar specificity.

Membrane Transporter Binding Site Mapping

Employ alpha-D-talopyranose as a molecular probe in competitive binding assays (e.g., with lactose permease) to map the H-bonding requirements at the C-2 position. Its comparable binding to galactose, contrasted with the non-binding of 2-deoxy-galactose [1], allows precise interrogation of the C-2 hydroxyl's role in substrate recognition.

Galectin Inhibitor Scaffold Development

Utilize alpha-D-talopyranose as a starting material for synthesizing taloside-based galectin-3 inhibitors. The talose scaffold, as a C-2 epimer of galactose, enables access to a galectin-3-specific binding groove not available with galactose [1], leading to enhanced selectivity [2]. Taloside-based antagonists have demonstrated cytotoxic effects on acute lymphoblastic leukemia cells [2].

Analytical Reference Standard for NMR Spectroscopy

Use alpha-D-talopyranose as a reference standard for 13C NMR-based structural elucidation of carbohydrates. Its unique intramolecular hydrogen bonding pattern between C2 and C4 hydroxyls [1] produces characteristic isotope effects and multiplet patterns that serve as a diagnostic fingerprint, enabling accurate identification and quantification in complex mixtures.

Application
Selection Property
Validation Focus
Enzyme substrate specificity profiling
Talose-specific Km and catalytic efficiency differentiation
Verify substrate Km against glucose control; confirm talose-activity discrimination
Membrane transporter binding site mapping
C-2 hydroxyl H-bonding probe capability
Competitive binding assays with galactose and 2-deoxy controls; evaluate C-2 tolerance
Galectin-3 inhibitor scaffold studies
C-2 epimer scaffold for selectivity investigations
Cell-model cytotoxicity endpoint review; taloside SAR evaluation
NMR analytical reference standard
Diagnostic intramolecular H-bonding NMR signatures
13C NMR structural elucidation and complex mixture identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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